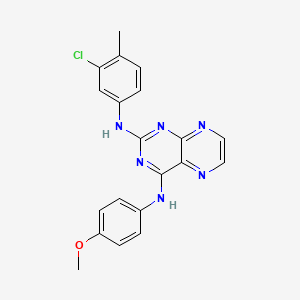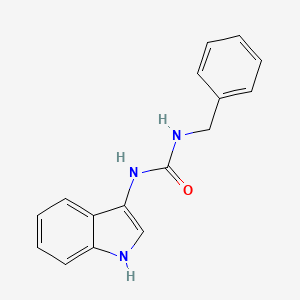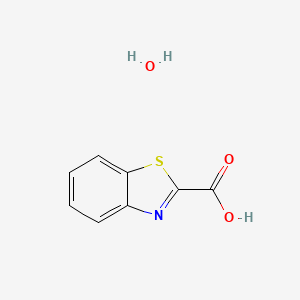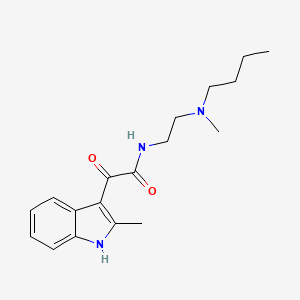![molecular formula C21H18N2O4S2 B2886570 (3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894669-00-2](/img/structure/B2886570.png)
(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. This compound contains a thieno[3,2-c][1,2]thiazin-4(3H)-one moiety, which may undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experimental data .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been studied for their potential as antimicrobial agents. The presence of the thiophene ring can contribute to the compound’s ability to inhibit the growth of various bacteria and fungi. This is particularly relevant in the search for new antibiotics and antifungal agents in the face of rising antibiotic resistance .
Anti-inflammatory Properties
Compounds with a thiophene core are often evaluated for their anti-inflammatory properties. They can be designed to target specific inflammatory pathways, which makes them valuable in the development of new anti-inflammatory drugs .
Anticancer Potential
The structural complexity of thiophene-containing compounds allows for interactions with various biological targets, including those involved in cancer progression. Research into these compounds includes the exploration of their use as chemotherapeutic agents, with the aim of discovering novel treatments for different types of cancer .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development in diseases like cancer. Thiophene derivatives can act as kinase inhibitors, disrupting the signaling pathways that lead to disease progression .
Material Science Applications
Beyond their biological applications, thiophene derivatives are also significant in material science. They can be used in the creation of organic semiconductors, which are essential components in the production of electronic devices like solar cells and light-emitting diodes (LEDs) .
Neurological Disorders
Some thiophene derivatives have shown promise in the treatment of neurological disorders. They can modulate neurotransmitter systems, offering potential therapeutic benefits for conditions such as depression, anxiety, and schizophrenia .
Estrogen Receptor Modulation
Thiophene compounds can also act as modulators of estrogen receptors, which is important in the treatment of hormone-related conditions, including certain types of breast cancer .
Antioxidant Effects
The antioxidant properties of thiophene derivatives make them candidates for protecting cells from oxidative stress, which is implicated in a variety of diseases, including neurodegenerative disorders .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3Z)-1-benzyl-3-[(3-methoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-27-17-9-5-8-16(12-17)22-13-19-20(24)21-18(10-11-28-21)23(29(19,25)26)14-15-6-3-2-4-7-15/h2-13,22H,14H2,1H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQLTCORROPRBB-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)

![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)
methanone](/img/structure/B2886498.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)
![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)



![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)

